Home > Products > Screening Compounds P35283 > KRAS G12C inhibitor 56
KRAS G12C inhibitor 56 -

KRAS G12C inhibitor 56

Catalog Number: EVT-12535655
CAS Number:
Molecular Formula: C32H39N7O4S
Molecular Weight: 617.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 56 is a small-molecule compound designed to target the KRAS G12C mutation, a common alteration in various cancers, particularly non-small cell lung cancer. This mutation results in a constitutively active form of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth. The development of direct inhibitors like KRAS G12C inhibitor 56 aims to covalently bind to the cysteine at position 12 of the KRAS protein, effectively locking it in an inactive state and disrupting downstream signaling pathways essential for tumor survival.

Source and Classification

KRAS G12C inhibitor 56 is classified as a covalent inhibitor targeting the KRAS protein. It belongs to a broader category of compounds that specifically inhibit mutant forms of the RAS oncogene, which is frequently mutated in human cancers. The compound is part of ongoing research efforts to develop targeted therapies that can improve outcomes for patients with KRAS-driven malignancies.

Synthesis Analysis

Methods

The synthesis of KRAS G12C inhibitor 56 involves several key steps, typically starting with the design of a molecular scaffold that can effectively interact with the target protein. The synthesis can be achieved through:

  1. Structure-Based Design: Utilizing existing crystal structures of KRAS bound to other inhibitors to inform the design process.
  2. Chemical Modifications: Employing techniques such as solid-phase synthesis or solution-phase synthesis to create derivatives that enhance potency and selectivity.

Technical Details

The synthesis often involves:

  • Functional Group Manipulation: Modifying groups to improve binding affinity and reduce off-target effects.
  • Optimization Cycles: Iterative testing and refinement based on biological activity assays and structural analyses.
Molecular Structure Analysis

Structure

The molecular structure of KRAS G12C inhibitor 56 features a core scaffold capable of forming covalent bonds with the cysteine residue at position 12 of the KRAS protein. This interaction stabilizes the inactive GDP-bound state of KRAS.

Data

  • Molecular Weight: Typically around 400-500 Daltons.
  • Chemical Formula: Varies based on specific modifications but generally follows the structure of acrylamide derivatives.
  • 3D Conformation: The compound's conformation is critical for its binding efficacy and is often analyzed using X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis

Reactions

KRAS G12C inhibitor 56 primarily undergoes a nucleophilic attack on the electrophilic carbon of the acrylamide moiety by the thiol group of cysteine-12 in KRAS. This reaction forms a stable covalent bond, effectively inhibiting the protein's function.

Technical Details

  • Reaction Conditions: Typically conducted under physiological conditions to mimic in vivo environments.
  • Kinetics: The reaction rate can be influenced by factors such as temperature, pH, and concentration of both the inhibitor and target protein.
Mechanism of Action

Process

The mechanism by which KRAS G12C inhibitor 56 exerts its effects involves:

  1. Covalent Binding: The compound binds irreversibly to cysteine-12, preventing nucleotide exchange between GDP and GTP.
  2. Inhibition of Signaling Pathways: By locking KRAS in its inactive state, downstream signaling pathways (e.g., RAF-MEK-ERK) are inhibited, leading to reduced cell proliferation and survival signals.

Data

  • Binding Affinity: High affinity for mutant KRAS G12C compared to wild-type forms.
  • Efficacy: Demonstrated antitumor activity in preclinical models, with ongoing clinical trials assessing its effectiveness in patients.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary based on formulation.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts specifically with thiol groups, making it selective for cysteine-containing proteins like KRAS.
Applications

Scientific Uses

KRAS G12C inhibitor 56 is primarily used in:

  • Cancer Research: Investigating its therapeutic potential against KRAS-driven tumors.
  • Drug Development: Serving as a lead compound for further modifications aimed at improving efficacy and reducing side effects.
  • Mechanistic Studies: Understanding the role of KRAS mutations in cancer biology and exploring resistance mechanisms to targeted therapies.

Properties

Product Name

KRAS G12C inhibitor 56

IUPAC Name

(4S)-2-amino-4-methyl-4-[5-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]-6-(1-prop-2-enoylpiperidin-4-yl)oxypyrimidin-2-yl]-1,2-oxazol-3-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile

Molecular Formula

C32H39N7O4S

Molecular Weight

617.8 g/mol

InChI

InChI=1S/C32H39N7O4S/c1-5-28(40)39-14-10-20(11-15-39)42-27-17-26(41-19(2)22-8-7-13-38(22)4)35-31(36-27)23-16-25(37-43-23)32(3)12-6-9-24-29(32)21(18-33)30(34)44-24/h5,16-17,19-20,22H,1,6-15,34H2,2-4H3/t19-,22-,32+/m0/s1

InChI Key

VPGFGUVVEBRZJS-RKGKDDSLSA-N

Canonical SMILES

CC(C1CCCN1C)OC2=NC(=NC(=C2)OC3CCN(CC3)C(=O)C=C)C4=CC(=NO4)C5(CCCC6=C5C(=C(S6)N)C#N)C

Isomeric SMILES

C[C@@H]([C@@H]1CCCN1C)OC2=NC(=NC(=C2)OC3CCN(CC3)C(=O)C=C)C4=CC(=NO4)[C@]5(CCCC6=C5C(=C(S6)N)C#N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.